molecular formula C7H6N4O2S B114623 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 155087-28-8

2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B114623
CAS No.: 155087-28-8
M. Wt: 210.22 g/mol
InChI Key: YRSNNPNXQJUEHL-UHFFFAOYSA-N
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Description

2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its fused ring structure, which includes both a thiophene and a pyrimidine ring. The presence of amino groups at positions 2 and 4, along with a carboxylic acid group at position 6, makes this compound highly versatile in various chemical reactions and applications.

Scientific Research Applications

2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid has a wide range of scientific research applications:

Future Directions

The future directions for research on 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid could involve further exploration of its synthesis, characterization, and potential biological activities. Given that many 2,4-diaminopyrimidine derivatives have been synthesized as potential drugs against certain pathogens , there could be potential for the development of new therapeutics based on this compound.

Preparation Methods

The synthesis of 2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylic acid can be achieved through several methods. One effective method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method yields the desired compound in 63-71% yields. Another approach involves the condensation of 2-amino-4-aryl-3-cyano-6-methyl-4H-pyran-5-carboxylic acid ethyl esters . These methods are efficient and provide satisfactory yields, although they may require multiple steps and specific reaction conditions.

Chemical Reactions Analysis

2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The amino and carboxylic acid groups allow for substitution reactions, where these groups can be replaced with other functional groups.

    Common Reagents and Conditions: Reagents such as phosphorus oxychloride, bases, and acids are commonly used in these reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2S/c8-4-2-1-3(6(12)13)14-5(2)11-7(9)10-4/h1H,(H,12,13)(H4,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSNNPNXQJUEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=NC(=NC(=C21)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617864
Record name 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155087-28-8
Record name 2,4-Diaminothieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of the synthesized 2,4-diaminothieno[2,3-d]pyrimidine-6-carboxylic acid derivatives and how were they synthesized?

A1: The research article describes the synthesis of a series of new 2,4-diaminothieno[2,3-d]pyrimidine and 2,4-diaminopyrrolo[2,3-d]pyrimidine derivatives. [] These derivatives feature a central pyrimidine ring with amino groups at positions 2 and 4, and a carboxylic acid group at position 6. The key structural difference lies in the presence of either a thieno or pyrrolo ring fused to the pyrimidine core.

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